molecular formula C19H21BrClN3OS2 B2633646 N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE CAS No. 1216479-17-2

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2633646
CAS No.: 1216479-17-2
M. Wt: 486.87
InChI Key: OMFFXCYXUYPTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable brominated precursor.

    Substitution Reactions:

    Final Coupling: The final coupling step involves the reaction of the intermediate with acetamide hydrochloride under controlled conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromine atom or the nitro group if present, leading to debromination or reduction to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or debrominated products.

Scientific Research Applications

Chemistry

In chemistry, N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the interactions of benzothiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, benzothiazole derivatives are often explored for their potential therapeutic properties. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole, 6-bromo-2-mercaptobenzothiazole.

    Dimethylaminoethyl Derivatives: Compounds like N,N-dimethylaminoethyl chloride, N,N-dimethylaminoethyl acrylate.

    Phenylsulfanyl Derivatives: Compounds such as phenylsulfanyl acetic acid, phenylsulfanyl ethanol.

Uniqueness

The uniqueness of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE lies in its specific combination of functional groups. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS2.ClH/c1-22(2)10-11-23(18(24)13-25-15-6-4-3-5-7-15)19-21-16-9-8-14(20)12-17(16)26-19;/h3-9,12H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFXCYXUYPTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.